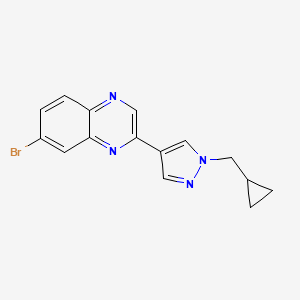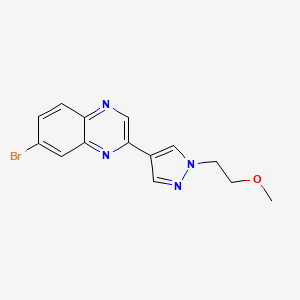
7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a bromo group at the 7th position and an ethyl-pyrazolyl group at the 2nd position. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1,2-phenylenediamine and 1-ethyl-4-pyrazolecarboxaldehyde.
Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as triethylamine, in a solvent like ethanol. The reaction is typically carried out under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and yield. This often involves:
Batch Reactors: Using large batch reactors to handle significant quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Utilizing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substituted Quinoxalines: Products with various functional groups replacing the bromo group.
Oxidized/Reduced Derivatives: Compounds with altered oxidation states of the quinoxaline core.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Research: Potential use in developing anticancer drugs due to its ability to inhibit certain enzymes.
Medicine
Drug Development: Investigated for its potential in treating diseases like cancer and infections.
Pharmacological Studies: Used in studies to understand its interaction with biological targets.
Industry
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
作用機序
The mechanism of action of 7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Similar structure but with a methyl group instead of an ethyl group.
2-(1-Ethyl-1H-pyrazol-4-yl)quinoxaline: Lacks the bromo substitution.
7-Chloro-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline: Chlorine instead of bromine at the 7th position.
Uniqueness
Substitution Pattern: The specific substitution pattern of 7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline imparts unique electronic and steric properties, influencing its reactivity and biological activity.
Biological Activity: The combination of the bromo and ethyl-pyrazolyl groups may enhance its activity against certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
7-bromo-2-(1-ethylpyrazol-4-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4/c1-2-18-8-9(6-16-18)13-7-15-11-4-3-10(14)5-12(11)17-13/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRACZWBYRAVTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine](/img/structure/B8160949.png)













